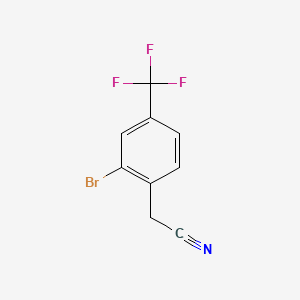

2-Bromo-4-(trifluoromethyl)phenylacetonitrile

説明

2-Bromo-4-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5BrF3N and a molecular weight of 264.04 g/mol . It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group. This compound is used primarily as a pharmaceutical intermediate .

特性

IUPAC Name |

2-[2-bromo-4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUZTTSDBHOIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380930 | |

| Record name | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474024-36-7 | |

| Record name | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyanation of 4-Bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene

One of the most direct and high-yielding methods involves the cyanation of 4-bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene using sodium cyanide in a mixed solvent system of acetonitrile and water under inert atmosphere at 80°C overnight.

-

- Dissolve 4-bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene in acetonitrile and water.

- Add sodium cyanide and stir under nitrogen at 80°C overnight.

- After cooling, dilute with water and remove acetonitrile under reduced pressure.

- Extract with dichloromethane, dry over magnesium sulfate, filter, and concentrate.

- Purify by flash chromatography (heptane/ethyl acetate gradient).

Yield: Approximately 92% of 2-bromo-4-(trifluoromethyl)phenylacetonitrile as a light yellow solid.

Key Notes: The reaction benefits from inert atmosphere to prevent side reactions. The use of acetonitrile and water facilitates phase transfer and solubilization of reactants.

| Parameter | Details |

|---|---|

| Starting material | 4-bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene (2.707 g, 9.81 mmol) |

| Cyanide source | Sodium cyanide (0.651 g, 12.80 mmol) |

| Solvent | Acetonitrile (32 mL), water (4 mL) |

| Temperature | 80°C |

| Atmosphere | Nitrogen (inert) |

| Reaction time | Overnight (~16 hours) |

| Work-up | Dilution, solvent removal, extraction, drying, concentration, chromatography |

| Yield | 92% |

Trifluoromethylation via Radical or Nucleophilic Methods

Trifluoromethylation of amino or nitro-substituted benzyl acetonitriles is also reported, involving:

- Use of sodium trifluoromethanesulfinate as the trifluoromethyl source.

- Radical initiation by tert-butyl peroxide.

- Followed by diazotization and reduction steps to obtain trifluoromethyl-substituted benzyl acetonitriles.

This multi-step approach allows regioselective introduction of trifluoromethyl groups and can be adapted to brominated intermediates.

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Cyanation of 4-bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene | 4-bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene | NaCN, MeCN/H2O, 80°C, N2, overnight | 92 | Direct, high yield, inert atmosphere |

| Bromination of p-nitrophenylacetonitrile | Phenylacetonitrile → p-nitrophenylacetonitrile | NBS, conc. H2SO4, ice water quench | High | Simple, low cost, high yield brominated intermediate |

| Radical trifluoromethylation and diazotization | p-aminophenyl acetonitrile | Sodium trifluoromethanesulfinate, t-BuOOt-Bu, NaNO2, H3PO2 | Moderate | Multi-step, regioselective trifluoromethylation |

- The cyanation method using sodium cyanide and chloromethyl precursors is the most straightforward and scalable route with yields up to 92% under mild conditions.

- Bromination of nitro-substituted phenylacetonitriles using N-bromosuccinimide in sulfuric acid is effective and yields high purity intermediates suitable for further functionalization.

- Trifluoromethylation reactions are often radical-based and require careful control of reaction conditions to avoid side reactions; they are typically combined with diazotization and reduction steps to achieve the desired substitution pattern.

- Phase transfer catalysts and solvent choice significantly affect the cyanation step yields and purity.

- Purity of intermediates and control of regioisomers are critical for the final product quality, with chromatographic purification commonly employed.

The preparation of this compound is efficiently achieved by cyanation of 4-bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene under inert atmosphere with sodium cyanide, offering high yields and purity. Alternative methods involving bromination of nitro-substituted phenylacetonitriles and radical trifluoromethylation provide complementary routes but may require additional steps. Optimization of reaction conditions, solvent systems, and purification techniques is essential for industrial applicability.

化学反応の分析

Types of Reactions

2-Bromo-4-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Catalysts: For coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce more complex aromatic compounds .

科学的研究の応用

2-Bromo-4-(trifluoromethyl)phenylacetonitrile is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of biochemical pathways and interactions.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials

作用機序

The mechanism of action of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can participate in various biochemical pathways, leading to the formation of different products depending on the conditions and targets involved .

類似化合物との比較

Similar Compounds

- 4-(Trifluoromethyl)phenylacetonitrile

- 2-Bromo-4-(trifluoromethyl)pyridine

- 2-Bromo-4′-(trifluoromethyl)acetophenone

Uniqueness

2-Bromo-4-(trifluoromethyl)phenylacetonitrile is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .

生物活性

2-Bromo-4-(trifluoromethyl)phenylacetonitrile (CAS 474024-36-7) is an organic compound characterized by its unique halogenated structure, which significantly influences its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a phenylacetonitrile backbone with a bromine atom at the 2-position and a trifluoromethyl group at the 4-position. This arrangement enhances the compound's lipophilicity and reactivity, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine and trifluoromethyl substituents can increase binding affinity, potentially leading to modulation of metabolic pathways or inhibition of enzyme activity.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, which could have implications in drug development.

- Receptor Modulation : It may act as a ligand for specific receptors, influencing signaling pathways critical for cellular function.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, related phenylacetonitriles have shown moderate activity against various pathogens, including bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 16 µg/mL |

These findings suggest that the compound may possess similar antimicrobial properties due to its structural characteristics.

Case Studies

- Anticancer Activity : A study examined the effects of halogenated phenylacetonitriles on human cancer cell lines. Compounds with similar structures exhibited significant antiproliferative effects, with IC50 values ranging from to µM across different cell lines. This suggests that this compound could also demonstrate anticancer activity.

- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that halogenated compounds can effectively inhibit certain enzymes involved in cancer metabolism. For example, compounds structurally related to this compound were shown to inhibit lactate dehydrogenase, an enzyme crucial for cancer cell metabolism.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. According to safety data sheets:

- Acute Toxicity : Exposure may lead to respiratory irritation and other adverse effects.

- Chronic Effects : Long-term exposure could potentially affect lung function and lead to chronic respiratory issues.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 2-Bromo-4-(trifluoromethyl)phenylacetonitrile to improve yield and purity?

- Methodological Approach :

- Use computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable intermediates and transition states, reducing trial-and-error experimentation .

- Employ orthogonal purification techniques (e.g., column chromatography with gradient elution) to isolate the compound from brominated byproducts, which are common due to the reactivity of the bromine substituent.

- Key Data :

- Purity thresholds (>95.0% by HPLC) are critical for reproducibility in downstream applications. Evidence from analogous brominated nitriles suggests that trifluoromethyl groups stabilize intermediates but may complicate crystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Approach :

- NMR : NMR detects trifluoromethyl environments (δ ≈ -60 to -70 ppm), while NMR resolves nitrile carbons (δ ≈ 115-120 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 264.04 for [M+H]) and fragmentation patterns .

- Key Data :

- Table 1 : Reference spectral data for validation.

| Technique | Expected Signal | Diagnostic Value |

|---|---|---|

| NMR | 3.8–4.2 ppm (CHCN) | Confirms acetonitrile moiety |

| IR | 2240 cm (C≡N) | Validates nitrile group |

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Approach :

- Conduct accelerated degradation studies under varying temperatures (0–40°C) and humidity (20–80% RH). Monitor decomposition via HPLC for brominated byproducts (e.g., debromination products).

- Store at 0–6°C in amber vials to prevent photolytic cleavage of the C-Br bond .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Approach :

- Test reactivity with amines (e.g., SNAr mechanisms) or transition-metal catalysts (e.g., Suzuki coupling using phenylboronic acids). The electron-withdrawing trifluoromethyl group enhances electrophilicity at the brominated position .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

- Methodological Approach :

- Apply density functional theory (DFT) to model transition states for Pd-catalyzed couplings. Compare activation energies for competing pathways (e.g., meta vs. para substitution).

- Validate predictions with kinetic isotope effect (KIE) studies using deuterated analogs .

Q. What mechanistic insights explain contradictory data in the hydrolysis of this compound under acidic vs. basic conditions?

- Methodological Approach :

- Use -labeling to track oxygen incorporation during hydrolysis. Under basic conditions, the nitrile may convert to an amide via a tetrahedral intermediate, while acidic conditions favor direct protonation of the nitrile .

Q. How can researchers mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Approach :

- Optimize stoichiometry of brominating agents (e.g., NBS vs. Br) to minimize di-bromination.

- Use inline IR spectroscopy for real-time monitoring of reaction progress .

Q. What strategies enable the use of this compound as a precursor for bioactive molecule synthesis?

- Methodological Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。